
3,7-Dimethylocta-2,6-dienoate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethylocta-2,6-dienoate(1-) is major species at pH 7.3. It is an alpha,beta-unsaturated monocarboxylic acid, a methyl-branched fatty acid, a monoterpenoid and a polyunsaturated fatty acid anion.
Aplicaciones Científicas De Investigación
Radical Addition Reactions
3,7-Dimethylocta-2,6-dienoate(1-) has been studied for its reactions with organic radicals. For instance, McQuillin and Wood (1976) explored the reactions of 3,7-dimethylocta-1,6-diene with radicals generated by manganese(III) acetate, revealing addends in different groups reacting at specific bonds, indicating a potential for selective radical additions in organic synthesis (McQuillin & Wood, 1976).
Applications in Polymer Synthesis
Dolatkhani, Cramail, and Deffieux (1995) discussed the use of 3,7-dimethylocta-1,6-diene in the synthesis of ethylene-propylene-diene terpolymers (EPDM), analyzing its reactivity compared to other linear dienes. This demonstrates its utility in the creation of specialized polymers (Dolatkhani, Cramail, & Deffieux, 1995).
Isolation from Natural Sources
Yang et al. (2013) isolated new acyclic monoterpenoids, including 3,7-dimethylocta-2,6-dienoate, from Acanthopanax sessiliflorus fruits. This indicates its presence in natural sources and potential applications in natural product chemistry and pharmacology (Yang et al., 2013).
Reactivity with Transition Metals
Research by McQuillin and Parker (1975) on the complexing of terpenes with transition metals included 3,7-dimethylocta-1,6-diene. They examined its catalytic oxidation and hydroformylation, providing insights into its potential applications in catalysis (McQuillin & Parker, 1975).
Propiedades
Fórmula molecular |
C10H15O2- |
|---|---|
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1 |
Clave InChI |
ZHYZQXUYZJNEHD-UHFFFAOYSA-M |
SMILES |
CC(=CCCC(=CC(=O)[O-])C)C |
SMILES canónico |
CC(=CCCC(=CC(=O)[O-])C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


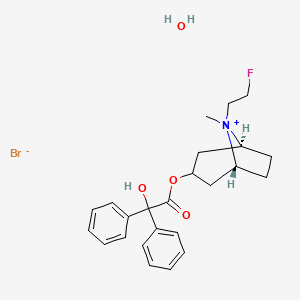
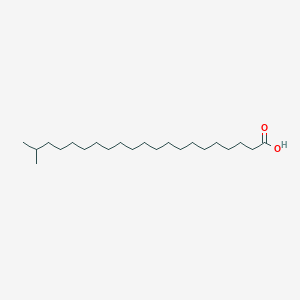
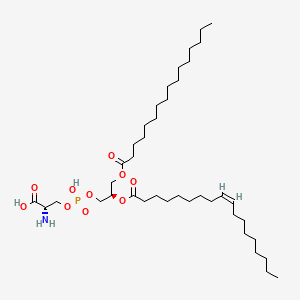
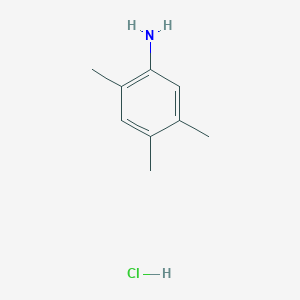
![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)

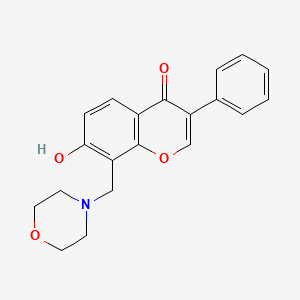
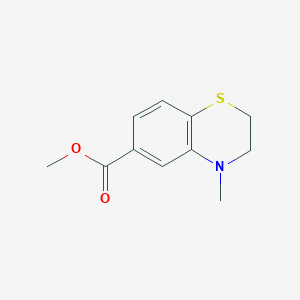
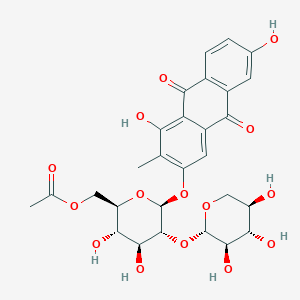
![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)


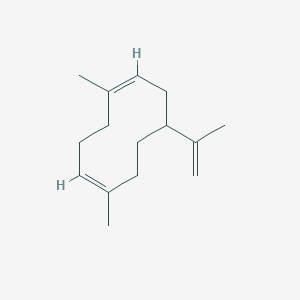
![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)
